molecular formula C18H19NO3 B557750 Fmoc-D-Alaninol CAS No. 202751-95-9

Fmoc-D-Alaninol

Cat. No. B557750
M. Wt: 297.3 g/mol
InChI Key: GIZCEJUGNDJXMH-GFCCVEGCSA-N
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Description

Fmoc-D-Alaninol is a chemical compound with the CAS Number: 202751-95-9. It has a molecular weight of 297.35 and its IUPAC name is 9H-fluoren-9-ylmethyl (1R)-2-hydroxy-1-methylethylcarbamate . It is a solid substance that is stored in dry conditions at 2-8°C .


Synthesis Analysis

Fmoc-D-Alaninol can be synthesized through various methods. One approach involves the use of Fmoc-OSu, a reagent that has been proven to be the source of Fmoc-β-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Alaninol is represented by the linear formula C18H19NO3 . The InChI code for this compound is 1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 .


Chemical Reactions Analysis

Fmoc-D-Alaninol is used in organic synthesis, particularly in the formation of peptide bonds. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .


Physical And Chemical Properties Analysis

Fmoc-D-Alaninol is a solid substance with a molecular weight of 297.35 . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

  • Pharmaceuticals and Biomedical Applications

    • Fmoc-FF has been used to create biocompatible hydrogels suitable for different biomedical applications . These hydrogels are three-dimensional materials formed by networks that can encapsulate high amounts of water or other biological fluids .
    • The preparation method, solvent, pH, and other experimental parameters can affect the mechanical and functional properties of these hydrogels .
    • The hydrogels have been used as a scaffold for tissue engineering due to their remarkable mechanical rigidity and ability to support cell adhesion .
  • Self-Assembly and Nanostructure Formation

    • Fmoc-dipeptides, including Fmoc-FF, can self-assemble in aqueous media to form supramolecular nanostructures and three-dimensional networks . This property has been used to fabricate various biofunctional materials .
    • The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can influence the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
  • Optimization of Preparation Methods and Structural Insights

    • Researchers have been studying Fmoc-FF for over 15 years, and they’ve found that the local organization of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and the experimental conditions used to generate the supramolecular material .
    • Different strategies have been adopted for the Fmoc-FF hydrogel preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
  • Antibiofilm Activity

    • Fmoc-FF has been found to have antibiofilm activity .
    • The mechanistic investigation suggests that Fmoc-FF reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affect its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .
  • Fabrication of Biofunctional Materials

    • Fmoc-dipeptides, including Fmoc-FF, have been found to have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation . This property has facilitated the fabrication of various biofunctional materials .
    • The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
  • Design of New Synthetic Fmoc-based Low Molecular Weight Organic Gelators

    • The current findings provide a lead to construct or design various new synthetic Fmoc-based low molecular weight organic gelators for several potential applications .

Safety And Hazards

Fmoc-D-Alaninol is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . It is advised to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . This makes it a valuable resource for research in the post-genomic world .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCEJUGNDJXMH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426111
Record name Fmoc-D-Alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Alaninol

CAS RN

202751-95-9
Record name Fmoc-D-Alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PK Mandal, Z Ren, X Chen, C Xiong… - Journal of medicinal …, 2009 - ACS Publications
In cancer cells, signal transducer and activator of transcription 3 (Stat3) participates in aberrant growth, survival, angiogenesis, and invasion signals and is a validated target for …
Number of citations: 56 pubs.acs.org

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